molecular formula C12H18N2O2 B8675566 7-(Pyridin-2-ylamino)heptanoic acid

7-(Pyridin-2-ylamino)heptanoic acid

Cat. No.: B8675566
M. Wt: 222.28 g/mol
InChI Key: ICWPIIMCMAPPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Pyridin-2-ylamino)heptanoic acid: is an organic compound with the molecular formula C12H18N2O2 It consists of a heptanoic acid backbone with a pyridylamino group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyridin-2-ylamino)heptanoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with heptanoic acid under controlled conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures (around 100°C) for an extended period (24 hours) to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-(Pyridin-2-ylamino)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 7-(Pyridin-2-ylamino)heptanoic acid is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a valuable tool for probing biochemical processes .

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for advanced materials .

Mechanism of Action

The mechanism of action of 7-(Pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets. The pyridylamino group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a heptanoic acid backbone and a pyridylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

7-(pyridin-2-ylamino)heptanoic acid

InChI

InChI=1S/C12H18N2O2/c15-12(16)8-3-1-2-5-9-13-11-7-4-6-10-14-11/h4,6-7,10H,1-3,5,8-9H2,(H,13,14)(H,15,16)

InChI Key

ICWPIIMCMAPPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 7-aminoheptanoic acid in pyridine (0.5 M) was added 2-fluoropyridine (2 eq) and 2N NaOH (1 eq), and the reaction was refluxed overnight. The mixture was adjusted to neutral pH with 6N HCl and concentrated in vacuo. The residue was suspended in 10:1:1 EtOH/NH4OH/H2O, filtered through a plug of silica, and concentrated in vacuo to afford a colorless solid.
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